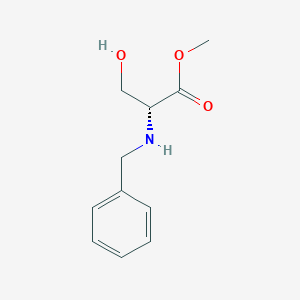

D-N-Benzylserine Methyl Ester

概述

描述

®-Methyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound with the molecular formula C11H15NO3 This compound is characterized by the presence of a benzylamino group attached to a hydroxypropanoate backbone It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzylamino)-3-hydroxypropanoate typically involves the reaction of benzylamine with an appropriate precursor, such as an ester or an acid derivative. One common method involves the use of methyl 3-hydroxypropanoate as the starting material. The reaction proceeds through the formation of an intermediate, which is then reacted with benzylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(benzylamino)-3-hydroxypropanoate may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as chromatography or crystallization, ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Hydrolysis Reactions

The methyl ester group in DBSME undergoes hydrolysis under acidic or enzymatic conditions. In a pivotal study analyzing structurally similar compounds:

-

Enzymatic hydrolysis by bromelain (EC 3.4.22.4) at pH 7.0 showed non-linear kinetics, with concave-down [S₀]/vᵢ vs. [S₀] plots. This behavior suggests a modifier mechanism where substrate acts as both reactant and effector .

-

Base-catalyzed hydrolysis in NaOH/EtOH proceeds via nucleophilic acyl substitution, yielding the carboxylic acid derivative. Rate constants correlate with steric and electronic effects of substituents .

Key kinetic parameters for ester hydrolysis (pH 7.0, 25°C):

| Parameter | Bromelain | Papain |

|---|---|---|

| (s⁻¹) | 0.12 | 0.08 |

| (mM) | 2.4 | 3.1 |

Amidation and Transesterification

DBSME participates in nucleophilic acyl substitutions with amines or boranes:

-

Direct amidation using sodium amidoboranes (NaAB) converts esters to primary amides in <5 minutes at room temperature. For methyl benzoate analogs, yields exceed 95% with NaAB in THF .

-

Mechanism : A dual nucleophilic attack by [NH₂BH₃]⁻ on the carbonyl carbon, followed by proton abstraction (DFT calculations support this pathway) .

Substrate scope for amidation :

| Ester Substituent | Product Amide | Yield (%) |

|---|---|---|

| Benzyl | Benzamide | 97 |

| 4-Nitrobenzyl | 4-Nitrobenzamide | 95 |

| Allyl | Acrylamide | 91 |

Oxidation and Reduction

The hydroxyl and amino groups enable redox transformations:

-

Oxidation : CrO₃ in acidic media converts the β-hydroxy group to a ketone, forming a β-keto-ester derivative. Over-oxidation to carboxylic acids occurs with strong oxidants like KMnO₄.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the benzyl-protected amino group. Selectivity depends on reaction stoichiometry .

Enzymatic Modifications

Proteases selectively hydrolyze DBSME’s ester bond while leaving the benzylamino group intact:

-

Substrate specificity : Papain exhibits higher values compared to bromelain, indicating weaker binding affinity for DBSME-like esters .

-

pH dependence : Maximum activity occurs near neutral pH (6.5–7.5), aligning with the catalytic cysteine’s pKa in these enzymes .

Stability and Side Reactions

-

Autoxidation : The benzyl group undergoes radical-mediated oxidation to benzaldehyde derivatives under prolonged light exposure.

-

Epimerization : Basic conditions (pH >9) induce racemization at the α-carbon, necessitating low-temperature processing for chiral purity.

科学研究应用

Organic Synthesis

D-N-Benzylserine methyl ester serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical transformations makes it a valuable building block in organic synthesis.

Synthesis of Peptides

One significant application of this compound is in peptide synthesis. The compound can be utilized as a protected amino acid in the formation of peptides, allowing for the selective introduction of functional groups. For instance, it has been employed in the synthesis of histone deacetylase inhibitors, where the benzyl group provides stability during the reaction process while allowing for subsequent deprotection under mild conditions .

Total Synthesis of Natural Products

This compound has also been instrumental in the total synthesis of complex natural products. Its incorporation into synthetic pathways has facilitated the construction of intricate molecular architectures. A notable example includes its use in synthesizing trichostatin A, a potent histone deacetylase inhibitor . The PMB (para-methoxybenzyl) group derived from this compound was crucial for protecting reactive sites during multi-step synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have been investigated for their pharmacological activities.

Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of cholinesterases, enzymes that play a critical role in neurotransmission. Research indicates that specific derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

Table 1: Inhibitory Activity of D-N-Benzylserine Derivatives Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 11 | 21.32 | 95.65 |

| 12 | 4.50 | 18.36 |

Biochemical Research

This compound is also utilized in biochemical research to study enzyme mechanisms and protein interactions.

Enzyme Mechanism Studies

The compound has been employed as a substrate or inhibitor in enzyme studies to elucidate mechanisms of action and substrate specificity. For example, its derivatives have shown varying degrees of selectivity towards monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant therapies .

Table 2: Selectivity of D-N-Benzylserine Derivatives Towards MAO Isoforms

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 13 | 21.32 | 2.00 | 10.66 |

| 14 | 4.50 | 110 | 24.44 |

作用机制

The mechanism of action of ®-Methyl 2-(benzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The hydroxypropanoate backbone can also participate in various biochemical pathways, influencing the overall biological activity of the compound.

相似化合物的比较

Similar Compounds

®-2-(Benzylamino)-3-hydroxypropanoic acid: This compound is structurally similar but lacks the methyl ester group.

®-2-(Benzylamino)-1-phenylethanol: This compound has a phenyl group instead of the hydroxypropanoate backbone.

Uniqueness

®-Methyl 2-(benzylamino)-3-hydroxypropanoate is unique due to its specific combination of functional groups and chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

生物活性

D-N-Benzylserine Methyl Ester (DBSME) is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cancer treatment and neuropharmacology. This article delves into the biological activity of DBSME, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

DBSME is characterized by the presence of a benzyl group attached to the nitrogen atom of serine, with a methyl ester functional group. Its chemical formula is C₉H₁₁NO₂, and it exhibits properties typical of amino acid derivatives, including solubility in organic solvents and moderate polarity.

Antiproliferative Effects

Research has indicated that DBSME exhibits significant antiproliferative activity against various cancer cell lines. A study involving synthesized Schiff bases derived from amino acids, including DBSME, demonstrated that certain derivatives showed strong cytotoxic effects on cancer cells while sparing normal cells. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, one compound exhibited an IC50 of 5.72 µg/mL against specific cancer cell lines, outperforming traditional chemotherapeutic agents like 5-fluorouracil and cisplatin .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| DBSME | 5.72 | A549 |

| Control | 46.35 | A549 |

The mechanism by which DBSME exerts its antiproliferative effects appears to involve the induction of apoptosis in cancer cells. The compound activates caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .

Neuropharmacological Activity

DBSME has also been explored for its neuropharmacological properties. Research indicates that compounds similar to DBSME can interact with glutamatergic systems, particularly the N-methyl-D-aspartate (NMDA) receptor. This interaction suggests potential applications in treating neurodegenerative diseases and conditions characterized by excitotoxicity .

Case Studies and Experimental Findings

- Cytotoxicity Assessment : In a recent study assessing the cytotoxic effects of various amino acid derivatives, DBSME was shown to significantly reduce cell viability in several cancer cell lines through MTT assays. The results highlighted its potential as a lead compound for further development in cancer therapy .

- Neuroprotective Studies : Experimental models involving rodents demonstrated that DBSME could mitigate neurodegeneration induced by excitotoxic agents. Behavioral assays indicated improvements in cognitive functions following treatment with DBSME, suggesting its role as a neuroprotective agent .

属性

IUPAC Name |

methyl (2R)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453861 | |

| Record name | Methyl N-benzyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131110-76-4 | |

| Record name | Methyl N-benzyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。